molecular formula C7H9BrN2O B13656502 (6-Bromo-5-methoxypyridin-2-yl)methanamine

(6-Bromo-5-methoxypyridin-2-yl)methanamine

Cat. No.: B13656502
M. Wt: 217.06 g/mol
InChI Key: YVGJRSXPIIMIAV-UHFFFAOYSA-N
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Description

(6-Bromo-5-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the sixth position, a methoxy group at the fifth position, and a methanamine group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanamine typically involves the bromination of 5-methoxypyridin-2-yl)methanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(6-Bromo-5-methoxypyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-5-methoxypyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    (5-Methoxypyridin-2-yl)methanamine: The position of the methoxy group is different, affecting its chemical properties and applications.

    (6-Chloro-5-methoxypyridin-2-yl)methanamine:

Uniqueness

(6-Bromo-5-methoxypyridin-2-yl)methanamine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(6-bromo-5-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,4,9H2,1H3

InChI Key

YVGJRSXPIIMIAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CN)Br

Origin of Product

United States

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